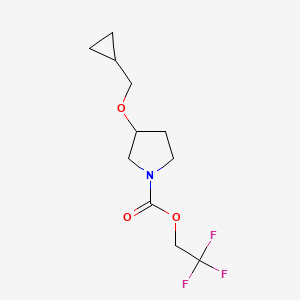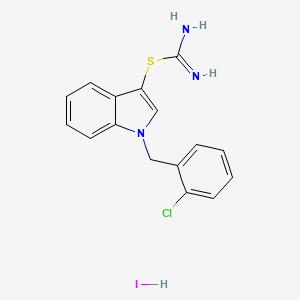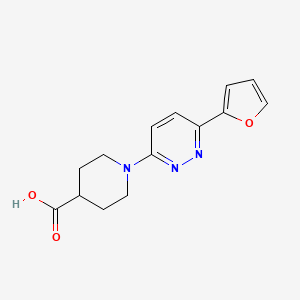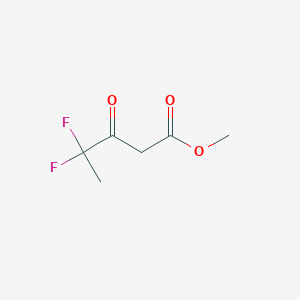
(2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride is a synthetic organic compound characterized by its cubane structure Cubane derivatives are known for their unique three-dimensional geometry, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride typically involves multi-step organic synthesis. The cubane core can be constructed through cyclization reactions, followed by functional group modifications to introduce the aminomethyl and carboxylic acid groups. Common reagents might include organometallic catalysts, protecting groups, and specific solvents to control reaction conditions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might target the carboxylic acid group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions could modify the aminomethyl group, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted cubane derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride can be used as a building block for synthesizing more complex molecules. Its unique structure can impart desirable properties to new compounds.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors due to its unique shape and functional groups.
Medicine
In medicinal chemistry, derivatives of cubane structures are investigated for their potential as drug candidates. The stability and rigidity of the cubane core can enhance the pharmacokinetic properties of drug molecules.
Industry
In industrial applications, cubane derivatives might be used in materials science for developing new polymers or as additives to improve the properties of existing materials.
Mechanism of Action
The mechanism of action for (2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cubane-1-carboxylic acid: Lacks the aminomethyl group, offering different reactivity and applications.
4-(aminomethyl)cubane: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Cubane derivatives with other functional groups: Each derivative offers unique properties based on the functional groups present.
Uniqueness
(2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride is unique due to the specific combination of functional groups attached to the cubane core. This combination can provide a balance of reactivity, stability, and potential biological activity that is distinct from other cubane derivatives.
Properties
IUPAC Name |
4-(aminomethyl)cubane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13;/h2-7H,1,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOSYVFCPMJPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2560111.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone](/img/structure/B2560112.png)





![3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2560122.png)

![1-Cyclopropyl-3-[(2-methylphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2560126.png)

![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one](/img/structure/B2560128.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2560131.png)
